molecular formula C8H10ClNO3 B1429890 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride CAS No. 943635-10-7

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B1429890
CAS No.: 943635-10-7
M. Wt: 203.62 g/mol
InChI Key: LMEQBOXUEMCZJJ-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 6-methoxy-4-methylpyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the carboxylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-4-methylpyridine-3-carboxylic acid: The non-hydrochloride form of the compound.

    4-Methylpyridine-3-carboxylic acid: Lacks the methoxy group.

    6-Methoxynicotinic acid: Similar structure but with different functional groups.

Uniqueness

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-methoxy-4-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEQBOXUEMCZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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